N-(2,4-difluorophenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(2,4-DIFLUOROPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a difluorophenyl group, a furan ring, and an isoxazolo[5,4-b]pyridine core, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,4-DIFLUOROPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The key steps include the formation of the isoxazolo[5,4-b]pyridine core, followed by the introduction of the difluorophenyl and furan groups. Common reagents used in these reactions include fluorinated aromatic compounds, furan derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2,4-DIFLUOROPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) to facilitate the desired transformations. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the best results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N~4~-(2,4-DIFLUOROPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: The compound’s stability and reactivity make it useful in industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(2,4-DIFLUOROPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-DIFLUOROPHENYL)-3-(5-(2-(TRIFLUOROMETHYL)PHENYL)-2-FURYL)PROPANAMIDE
- 3-(5-(2-CHLOROPHENYL)-2-FURYL)-N-(2,4-DIFLUOROPHENYL)-2-PROPENAMIDE
Uniqueness
N~4~-(2,4-DIFLUOROPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features The presence of the isoxazolo[5,4-b]pyridine core, along with the difluorophenyl and furan groups, imparts distinct chemical properties that differentiate it from similar compounds
Properties
Molecular Formula |
C18H11F2N3O3 |
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Molecular Weight |
355.3 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H11F2N3O3/c1-9-16-11(17(24)21-13-5-4-10(19)7-12(13)20)8-14(15-3-2-6-25-15)22-18(16)26-23-9/h2-8H,1H3,(H,21,24) |
InChI Key |
OVOFZMKUZIUKIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
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